2,2,3,3,5,5,6,6-Octadeuterio-1-pyrimidin-2-ylpiperazine;dihydrochloride
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Overview
Description
2,2,3,3,5,5,6,6-Octadeuterio-1-pyrimidin-2-ylpiperazine;dihydrochloride is a deuterated compound, meaning it contains deuterium atoms instead of hydrogen atoms. This compound is often used in scientific research due to its unique properties, which can be leveraged in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,5,5,6,6-Octadeuterio-1-pyrimidin-2-ylpiperazine;dihydrochloride typically involves the deuteration of 1-pyrimidin-2-ylpiperazine. This process can be achieved through several methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often require elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium atoms .
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas safely. The process is optimized to ensure high yields and purity of the final product. The use of deuterated solvents and catalysts is common in these industrial methods .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,5,5,6,6-Octadeuterio-1-pyrimidin-2-ylpiperazine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where deuterium atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated pyrimidine derivatives, while reduction can produce deuterated piperazine derivatives .
Scientific Research Applications
2,2,3,3,5,5,6,6-Octadeuterio-1-pyrimidin-2-ylpiperazine;dihydrochloride has several scientific research applications:
Chemistry: Used as a tracer in reaction mechanisms to study the effects of deuterium substitution on reaction rates and pathways.
Biology: Employed in metabolic studies to investigate the role of hydrogen atoms in biological processes.
Medicine: Utilized in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Industry: Applied in the production of stable isotopes for various industrial applications.
Mechanism of Action
The mechanism of action of 2,2,3,3,5,5,6,6-Octadeuterio-1-pyrimidin-2-ylpiperazine;dihydrochloride involves the replacement of hydrogen atoms with deuterium atoms. This substitution can affect the compound’s physical and chemical properties, such as bond strength and reaction rates. The molecular targets and pathways involved depend on the specific application and the biological or chemical system being studied .
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,5,5,6,6-Octadeuterio-1-methylpiperazine: Another deuterated piperazine derivative with similar applications in research and industry.
2,2,3,3,5,5,6,6-Octadeuterio-1-pyrimidin-2-ylpiperazine: The non-dihydrochloride form of the compound, used in similar contexts.
Uniqueness
2,2,3,3,5,5,6,6-Octadeuterio-1-pyrimidin-2-ylpiperazine;dihydrochloride is unique due to its specific deuteration pattern and the presence of the dihydrochloride group. This combination can enhance its stability and solubility, making it particularly useful in certain research and industrial applications .
Properties
Molecular Formula |
C8H14Cl2N4 |
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Molecular Weight |
245.18 g/mol |
IUPAC Name |
2,2,3,3,5,5,6,6-octadeuterio-1-pyrimidin-2-ylpiperazine;dihydrochloride |
InChI |
InChI=1S/C8H12N4.2ClH/c1-2-10-8(11-3-1)12-6-4-9-5-7-12;;/h1-3,9H,4-7H2;2*1H/i4D2,5D2,6D2,7D2;; |
InChI Key |
ZNZGJSLHXOMREP-ASFQMPEOSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC=CC=N2)([2H])[2H])[2H].Cl.Cl |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC=N2.Cl.Cl |
Origin of Product |
United States |
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